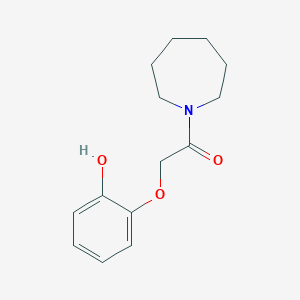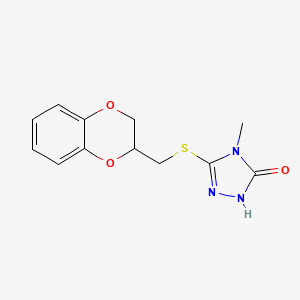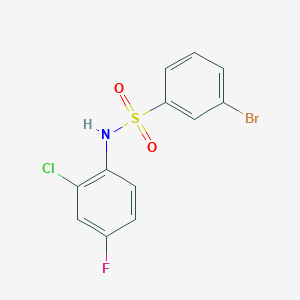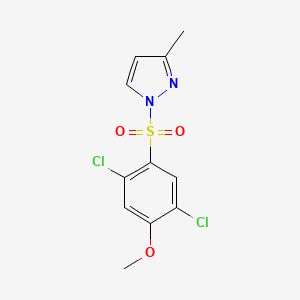
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole, also known as DMSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. DMSMP is a pyrazole-based sulfonamide that exhibits unique chemical and physical properties, making it an attractive target for synthetic chemists and researchers.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. Additionally, 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. In vitro studies have demonstrated that 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole inhibits the proliferation and migration of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole in lab experiments include its high yield of synthesis, high purity, and potent biological activity. However, the limitations of using 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole include its relatively high cost and limited availability, which may hinder its widespread use in research.
Future Directions
Several future directions for research on 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole include the development of novel synthetic routes for its production, the investigation of its potential applications in other fields such as materials science and agriculture, and the elucidation of its mechanism of action in various biological systems. Additionally, the development of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole-based prodrugs and formulations may improve its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole as a white crystalline solid. The yield of the synthesis is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been extensively studied for its potential applications in medicinal chemistry, specifically as an anti-inflammatory and anti-tumor agent. Several studies have demonstrated that 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. Additionally, 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for the development of novel anti-cancer drugs.
properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-3-4-15(14-7)19(16,17)11-6-8(12)10(18-2)5-9(11)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTXMYXJGILPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)
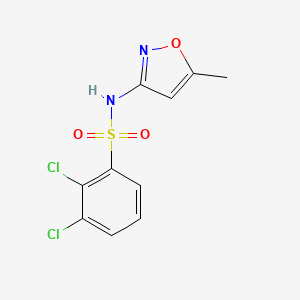
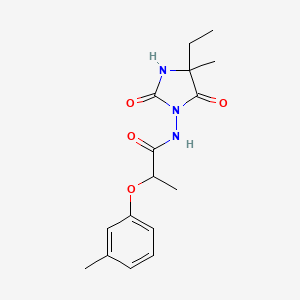
![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)
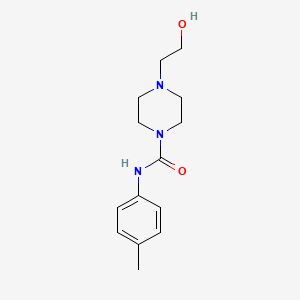
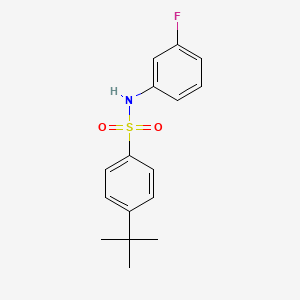
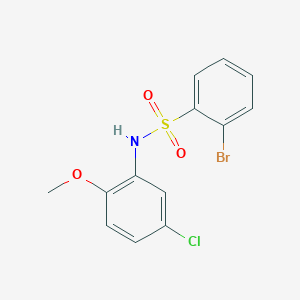
![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)
